synthesis of 2-(4-Methoxyphenoxy)propanohydrazide from methyl 2-(4-methoxyphenoxy)propanoate
synthesis of 2-(4-Methoxyphenoxy)propanohydrazide from methyl 2-(4-methoxyphenoxy)propanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methoxyphenoxy)propanohydrazide is a valuable chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds and other complex organic molecules. Its structure, featuring a hydrazide functional group attached to a phenoxypropionate backbone, makes it a versatile building block for creating a diverse range of derivatives. This guide provides an in-depth exploration of the synthesis of 2-(4-methoxyphenoxy)propanohydrazide from its corresponding methyl ester, methyl 2-(4-methoxyphenoxy)propanoate. We will delve into the underlying reaction mechanism, provide a detailed experimental protocol, discuss analytical characterization, and outline the necessary safety precautions. This document is intended to serve as a practical resource for researchers and professionals in the fields of organic synthesis and drug development.
Reaction Mechanism: Nucleophilic Acyl Substitution
The conversion of methyl 2-(4-methoxyphenoxy)propanoate to 2-(4-methoxyphenoxy)propanohydrazide is a classic example of a nucleophilic acyl substitution reaction, specifically, hydrazinolysis of an ester. The reaction proceeds through a well-established addition-elimination mechanism.
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Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the lone pair of electrons on one of the nitrogen atoms of hydrazine (a potent nucleophile) on the electrophilic carbonyl carbon of the methyl ester. This forms a tetrahedral intermediate.
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Proton Transfer: A proton transfer likely occurs from the positively charged nitrogen to the negatively charged oxygen of the tetrahedral intermediate.
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Elimination: The tetrahedral intermediate then collapses, reforming the carbonyl double bond and eliminating the methoxy group as a leaving group (methanol).
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Final Product: The final product is the stable 2-(4-methoxyphenoxy)propanohydrazide. The reaction is typically carried out in an alcoholic solvent, such as ethanol, which can also act as a solvent for both reactants. The reaction is often driven to completion by using an excess of hydrazine hydrate and by heating the reaction mixture.
Caption: Nucleophilic acyl substitution mechanism for the synthesis of 2-(4-methoxyphenoxy)propanohydrazide.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of 2-(4-methoxyphenoxy)propanohydrazide.
Materials and Equipment:
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Methyl 2-(4-methoxyphenoxy)propanoate
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Hydrazine hydrate (80% solution in water)
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Ethanol (absolute)
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Round-bottom flask
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Reflux condenser
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Heating mantle with a magnetic stirrer
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Beakers, graduated cylinders, and other standard laboratory glassware
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Rotary evaporator
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Buchner funnel and filter paper
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Melting point apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve methyl 2-(4-methoxyphenoxy)propanoate (1 equivalent) in absolute ethanol (approximately 10-15 mL per gram of ester).
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Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (80% solution, 1.5 - 2.0 equivalents) dropwise at room temperature. A slight exotherm may be observed.
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Reflux: Attach a reflux condenser to the flask and heat the reaction mixture to reflux using a heating mantle. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot. A typical reaction time is 4-6 hours.
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Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Reduce the volume of the solvent using a rotary evaporator.
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Isolation of the Product: The crude product may precipitate out upon cooling or after partial removal of the solvent. If not, the remaining solution can be cooled in an ice bath to induce crystallization. The solid product is then collected by vacuum filtration using a Buchner funnel.
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Purification: The collected solid is washed with a small amount of cold ethanol to remove any unreacted starting materials or by-products. For higher purity, the product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.
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Drying: The purified product is dried under vacuum to remove any residual solvent.
Caption: Step-by-step experimental workflow for the synthesis of 2-(4-methoxyphenoxy)propanohydrazide.
Analytical Characterization
The synthesized 2-(4-methoxyphenoxy)propanohydrazide should be characterized to confirm its identity and purity. The following are the expected analytical data based on its chemical structure and data from analogous compounds.
| Property | Description |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₀H₁₄N₂O₃ |
| Molecular Weight | 210.23 g/mol |
| Melting Point | To be determined experimentally |
| ¹H NMR | Expected signals: aromatic protons, methoxy protons, methyl protons, CH proton, and NH/NH₂ protons. |
| ¹³C NMR | Expected signals: aromatic carbons, methoxy carbon, methyl carbon, CH carbon, and carbonyl carbon. |
| IR (cm⁻¹) | Expected characteristic peaks: N-H stretching, C=O stretching, C-O stretching, and aromatic C-H stretching. |
| Mass Spec (m/z) | Expected molecular ion peak [M]⁺ or [M+H]⁺. |
Predicted Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.85 (br s, 1H, CONH ), 6.85 (m, 4H, Ar-H ), 4.60 (q, 1H, CH CH₃), 4.10 (br s, 2H, NH₂ ), 3.75 (s, 3H, OCH₃ ), 1.60 (d, 3H, CHCH₃ ).
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IR (KBr, cm⁻¹): 3300-3400 (N-H stretch), 1650 (C=O stretch, amide I), 1610, 1500 (aromatic C=C stretch), 1230 (asymmetric C-O-C stretch), 1040 (symmetric C-O-C stretch).
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Mass Spectrometry (EI): m/z 210 (M⁺), 179 (M⁺ - NHNH₂), 151 (M⁺ - CONHNH₂).
Safety Precautions and Handling
It is imperative to handle all chemicals with care, adhering to strict safety protocols in a well-ventilated laboratory fume hood.
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Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen.[1][2] It can cause severe skin burns and eye damage.[2] Inhalation of its vapors can be fatal.[3] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or chloroprene are recommended).[1] Work exclusively in a fume hood to avoid inhalation.[1] In case of skin contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]
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Methyl 2-(4-methoxyphenoxy)propanoate: This compound may cause skin and eye irritation. Standard laboratory safety practices should be followed.
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Ethanol: This is a flammable liquid. Keep it away from open flames and other ignition sources.
Waste Disposal: All chemical waste should be disposed of according to institutional and local regulations. Hydrazine-containing waste must be treated as hazardous.
Conclusion
The synthesis of 2-(4-methoxyphenoxy)propanohydrazide from methyl 2-(4-methoxyphenoxy)propanoate via hydrazinolysis is a straightforward and efficient process. This guide has provided a comprehensive overview of the reaction, including its mechanism, a detailed experimental protocol, and expected characterization data. By adhering to the outlined procedures and safety precautions, researchers can reliably synthesize this valuable intermediate for its application in further synthetic endeavors.
References
[3] Sigma-Aldrich. (2025, November 11). SAFETY DATA SHEET. Retrieved from [5] Oxford Lab Fine Chem LLP. HYDRAZINE HYDRATE MSDS. Retrieved from [6] Liu, G., & Gao, J. (n.d.). 2-(4-Methoxyphenoxy)acetohydrazide. PMC - NIH. Retrieved from [1] University of California, Santa Barbara. Hydrazine - Standard Operating Procedure. Retrieved from [2] Arkema. Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Retrieved from [4] Bio-Rad. (2005, October 9). Hydrazine hydrate MSDS. Retrieved from
Sources
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